molecular formula C15H12F2O3 B6297059 Methyl 4-(benzyloxy)-2,5-difluorobenzoate CAS No. 1416176-76-5

Methyl 4-(benzyloxy)-2,5-difluorobenzoate

Cat. No. B6297059
CAS RN: 1416176-76-5
M. Wt: 278.25 g/mol
InChI Key: MQVBRJLWEIFCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, reagents, and conditions required for the synthesis .


Molecular Structure Analysis

This involves examining the molecular structure of the compound, including its geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used for this analysis .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It may include the reaction conditions, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Suzuki–Miyaura Coupling

“Methyl 4-(benzyloxy)-2,5-difluorobenzoate” can be used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Schiff Base Ligands

“Methyl 4-(benzyloxy)-2,5-difluorobenzoate” can be used in the synthesis of Schiff base ligands . These ligands are obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The synthesized metal (II) complexes are highly potent and also show good efficiency for decolourizing the purple-coloured solution of DPPH compared to free Schiff base ligands .

Antioxidant Activity

The synthesized metal (II) complexes derived from “Methyl 4-(benzyloxy)-2,5-difluorobenzoate” have been found to exhibit significant in vitro antioxidant activity . The Cu (II) complexes were most potent having IC 50 value from 2.98 to 3.89 µM range .

Antimicrobial Activity

The metal (II) complexes synthesized from “Methyl 4-(benzyloxy)-2,5-difluorobenzoate” have been found to exhibit significant in vitro antimicrobial activities against four bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and two fungal strains (A. niger, C. albicans) . The complexes 10, 11, 14 and 15 were most active compounds .

Molecular Docking Studies

“Methyl 4-(benzyloxy)-2,5-difluorobenzoate” can be used in molecular docking studies . The molecular docking of ligand H 2 L 2 (2) and its Cu (II) complex (11) with enzyme C. albicans sterol 14-alpha demethylase suggested the hydrophobic binding .

Synthesis of Benzimidazole Derivatives

“Methyl 4-(benzyloxy)-2,5-difluorobenzoate” can be used in the synthesis of benzimidazole derivatives . These derivatives are synthesized by reacting ortho-phenylenediamines with benzaldehydes .

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems. This could include its binding to specific receptors or enzymes, and its effects on biological pathways .

Safety and Hazards

This involves examining the safety data for the compound, including its toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal of the compound .

Future Directions

This involves discussing potential future research directions for the compound. This could include new synthetic methods, new applications, or new studies to further understand its properties and behavior .

properties

IUPAC Name

methyl 2,5-difluoro-4-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-19-15(18)11-7-13(17)14(8-12(11)16)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVBRJLWEIFCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(benzyloxy)-2,5-difluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.